2-Chlorobenzoic Acid-d4
Overview
Description
2-Chlorobenzoic Acid-d4 is a deuterium-labeled derivative of 2-Chlorobenzoic Acid. It is an organic compound with the molecular formula C7D4HClO2 and a molecular weight of 160.59 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled standard.
Mechanism of Action
Target of Action
2-Chlorobenzoic Acid-d4 is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process
Mode of Action
It’s known that deuterium incorporation can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the interaction of the compound with its targets and the resulting changes.
Biochemical Pathways
The compound’s deuterium labeling is used for quantitation in drug development, suggesting it may be involved in various biochemical pathways depending on the specific drug molecule it’s incorporated into .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .
Result of Action
The use of deuterium labeling in drug development suggests it plays a role in tracking and quantifying the behavior of drug molecules in the body .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzoic Acid-d4 plays a role in biochemical reactions. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Molecular Mechanism
It is known that the chloride in the compound can be readily replaced by ammonia to form 2-aminobenzoic acid
Metabolic Pathways
A catabolic pathway for the degradation of 2-chlorobenzoate by a strain of Pseudomonas stutzeri has been proposed .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoic Acid-d4 can be synthesized through the deuteration of 2-Chlorobenzoic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 2-Chlorobenzoic Acid. The reaction conditions are optimized to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzoic Acid-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as ammonia, leading to the formation of 2-Aminobenzoic Acid-d4.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of 2-Chlorobenzyl Alcohol-d4.
Common Reagents and Conditions:
Substitution: Ammonia (NH3) in the presence of a suitable solvent.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products:
Substitution: 2-Aminobenzoic Acid-d4
Oxidation: Various oxidized derivatives
Reduction: 2-Chlorobenzyl Alcohol-d4
Scientific Research Applications
2-Chlorobenzoic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of chlorinated benzoic acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chlorinated benzoic acids in the body.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required for precise analysis.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: The non-deuterated form of 2-Chlorobenzoic Acid-d4.
4-Chlorobenzoic Acid: An isomer with the chlorine atom in the para position.
3-Chlorobenzoic Acid: An isomer with the chlorine atom in the meta position.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise isotopic analysis. This labeling allows for the differentiation between the compound and its non-deuterated counterparts in various analytical techniques.
Properties
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLCGXPQILATA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678654 | |
Record name | 2-Chloro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219795-28-4 | |
Record name | 2-Chloro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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